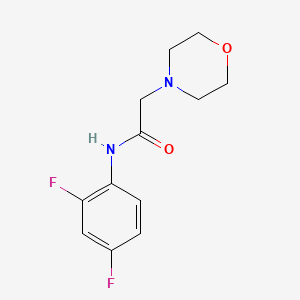

N-(2,4-difluorophenyl)-2-(morpholin-4-yl)acetamide

Description

N-(2,4-Difluorophenyl)-2-(morpholin-4-yl)acetamide is a synthetic acetamide derivative featuring a 2,4-difluorophenyl group attached to the nitrogen of the acetamide backbone and a morpholine ring at the α-carbon (). The fluorine atoms enhance metabolic stability and lipophilicity, while the morpholine moiety contributes to hydrogen bonding and solubility.

Properties

IUPAC Name |

N-(2,4-difluorophenyl)-2-morpholin-4-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F2N2O2/c13-9-1-2-11(10(14)7-9)15-12(17)8-16-3-5-18-6-4-16/h1-2,7H,3-6,8H2,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWAJKEXDISGWGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC(=O)NC2=C(C=C(C=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-(morpholin-4-yl)acetamide typically involves the reaction of 2,4-difluoroaniline with chloroacetyl chloride to form an intermediate, which is then reacted with morpholine to yield the final product. The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature and pressure, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-2-(morpholin-4-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: The fluorine atoms in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticonvulsant Activity

Research has demonstrated that derivatives of N-(2,4-difluorophenyl)-2-(morpholin-4-yl)acetamide exhibit anticonvulsant properties. For instance, studies involving similar morpholine derivatives have shown promising results in animal models of epilepsy. These compounds were evaluated for their ability to inhibit seizures induced by maximal electroshock and pentylenetetrazole, with certain derivatives displaying significant protective effects against seizures .

1.2 Receptor Binding Studies

This compound and its analogs have been investigated for their binding affinity to sigma receptors, which are implicated in various neurological disorders. A study highlighted the selective affinity of related compounds for the sigma-1 receptor over the sigma-2 receptor, suggesting their potential as therapeutic agents in pain management and neuroprotection . The molecular docking studies indicated favorable interactions between the morpholine moiety and key residues in the sigma-1 receptor binding pocket .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. SAR studies have revealed that modifications to the morpholine ring and the fluorophenyl group significantly influence the compound's biological activity. For example, variations in substituents on the phenyl ring have been correlated with changes in receptor binding affinity and anticonvulsant efficacy .

Case Studies

3.1 Case Study: Antinociceptive Effects

In a study examining the antinociceptive effects of morpholine-containing compounds, this compound was administered in various doses to assess its impact on pain responses in animal models. Results indicated a dose-dependent reduction in nociception, suggesting its potential utility as an analgesic agent .

3.2 Case Study: Drug Delivery Systems

Recent advancements in nanoparticle-based drug delivery systems have explored using this compound as a targeting ligand for cancer therapies. The compound's ability to bind selectively to specific receptors on tumor cells enhances the efficacy of chemotherapeutic agents when delivered via nanoparticles . This approach could improve therapeutic outcomes while minimizing side effects associated with conventional chemotherapy.

Comparative Data Table

The following table summarizes key findings related to this compound and its analogs:

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2-(morpholin-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the phenyl ring enhance its binding affinity to these targets, leading to the modulation of their activity. This compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs and their differences are summarized below:

Key Observations :

- Fluorination : The 2,4-difluorophenyl group in the target compound distinguishes it from analogs with chlorophenyl (e.g., ) or methoxyphenyl (e.g., ) substituents. Fluorine atoms reduce metabolic degradation and increase bioavailability compared to chlorine or methoxy groups.

- Morpholine vs. Heterocycles : Morpholine’s oxygen atoms improve water solubility, whereas sulfur-containing groups (e.g., thiophene in ) may enhance membrane permeability but reduce solubility.

Physicochemical Properties

Analysis :

- The target compound’s lower molecular weight and balanced LogP suggest favorable pharmacokinetics compared to bulkier analogs (e.g., ).

Biological Activity

N-(2,4-difluorophenyl)-2-(morpholin-4-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by various research findings and data tables.

Chemical Structure and Properties

The compound features a 2,4-difluorophenyl group linked to a morpholin-4-yl moiety via an acetamide functional group. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, which are critical for its biological activity.

1. Anticancer Activity

Research has shown that this compound exhibits potent anticancer properties. A study indicated that compounds with similar structures demonstrated significant cytotoxicity against various cancer cell lines, including HepG2 (human liver cancer) and HuH-7 cells. The IC50 values for these compounds ranged from 0.62 μM to 1.62 μM, indicating strong inhibitory effects compared to standard treatments like Sorafenib .

Table 1: Cytotoxicity of Related Compounds Against HepG2 Cells

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| This compound | 0.62 ± 0.34 | Induces G2/M arrest and apoptosis |

| Sorafenib | 1.62 ± 0.27 | Inhibits multiple kinases |

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that derivatives with similar structural features exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, derivatives containing the morpholine moiety have shown enhanced activity against Methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values as low as 0.20 μg/mL .

Table 2: Antimicrobial Activity of Related Compounds

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| This compound | MRSA | 0.20 |

| Other derivatives | E. coli, Pseudomonas aeruginosa | Varies |

3. Anti-inflammatory Activity

In addition to its anticancer and antimicrobial effects, this compound has shown potential anti-inflammatory activity. The presence of the morpholine ring is believed to play a crucial role in modulating inflammatory pathways, although specific mechanisms remain under investigation.

The biological activities of this compound can be attributed to several mechanisms:

- Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells, preventing their progression to mitosis .

- Apoptosis Induction : Flow cytometry analyses reveal that treatment with this compound significantly increases early-stage apoptotic cells, indicating its potential as an apoptosis-inducing agent.

- Kinase Inhibition : Preliminary studies suggest that it may inhibit key kinases involved in cancer progression, such as IGF1R and EGFR .

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

-

Study on HepG2 Cells : A detailed analysis showed that increasing concentrations of the compound led to a marked reduction in cell viability and induced apoptosis through mitochondrial pathways.

- Findings : The study reported a significant increase in apoptotic markers when treated with concentrations above 10 μM.

- Antimicrobial Efficacy : Another study focused on the antibacterial properties against MRSA and other pathogens demonstrated that compounds with similar structures exhibited MIC values comparable or superior to existing antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.